4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylamines and azides, which undergo a cycloaddition reaction to form the triazole ring. This is followed by further cyclization to form the fused pyridine ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often incorporate continuous flow processes and advanced catalytic systems to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit β-secretase-1, an enzyme involved in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the triazolo[1,5-a]pyridine scaffold .
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- Triazolo[1,5-a]pyrimidine
- Triazolo[4,5-c]pyridine
- Triazolo[4,3-a]pyrazine
- Triazolo[4,5-d]pyrimidine
- Triazolo[4,3-a]quinoxaline
- Triazolo[1,5-a]quinolines
These compounds share similar structural features but differ in the arrangement of the triazole and pyridine rings, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORCPXVFKBLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=N2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572664 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210880-66-3 | |
Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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